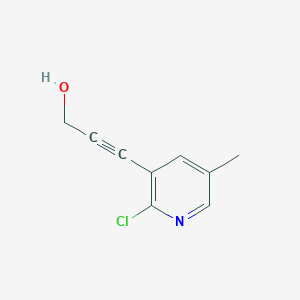

3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol

Overview

Description

Mechanism of Action

- The primary target of this compound is thrombin , a serine protease involved in blood coagulation. Thrombin cleaves bonds after arginine (Arg) and lysine (Lys), converting fibrinogen to fibrin and activating factors V, VII, VIII, XIII, and protein C (when complexed with thrombomodulin) .

Target of Action

Mode of Action

- 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol inhibits thrombin activity by binding to its active site. This prevents the conversion of fibrinogen to fibrin, thereby disrupting the clotting cascade. Additionally, this compound may exhibit partial agonism at the serotonin 5-HT1A receptor, contributing to its antidepressant properties .

Biochemical Analysis

Biochemical Properties

3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interactions are primarily driven by its ability to form hydrogen bonds and participate in hydrophobic interactions. These interactions can modulate enzyme activity, protein folding, and stability .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting tissue repair. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its interactions with biomolecules, affecting its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol typically involves the reaction of 2-chloro-5-methylpyridine with propargyl alcohol under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of propargyl alcohol attacks the electrophilic carbon atom of the pyridine ring, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The alkyne moiety can be reduced to an alkene or alkane.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Formation of 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-one.

Reduction: Formation of 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-en-1-ol or 3-(2-Chloro-5-methylpyridin-3-yl)propan-1-ol.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

- 3-(5-Methoxy-pyridin-3-yl)-prop-2-yn-1-ol

- tert-Butyl (2-chloro-5-methylpyridin-3-yl)methylcarbamate

- 3-(5-Dimethoxymethyl-pyridin-3-yl)-prop-2-yn-1-ol

Uniqueness

3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol is unique due to its specific substitution pattern on the pyridine ring and the presence of both a chlorine atom and a prop-2-yn-1-ol moiety.

Biological Activity

3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol, with the molecular formula CHClNO and a molecular weight of 181.62 g/mol, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

The compound is characterized by the following structural formula:

- SMILES : Cc1cnc(Cl)c(c1)C#CCO

- InChI Key : QBEMVFQKOZYKQS-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The following table summarizes its activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0195 mg/mL |

| Escherichia coli | 0.0048 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results suggest that the compound is particularly effective against Gram-positive bacteria and certain fungi, indicating its potential use as an antimicrobial agent in clinical settings .

Anticancer Properties

The compound's role in cancer therapy has also been explored. Studies have shown that certain derivatives of pyridine compounds can inhibit cancer cell proliferation and induce apoptosis. Specifically, the interaction with signaling pathways such as STAT3 and NF-κB has been implicated in suppressing tumor growth .

Case Study: Glioma Treatment

A study highlighted the potential of autophagy modulation in glioma treatment using compounds similar to this compound. These compounds were shown to enhance autophagic processes, which could lead to reduced tumor viability and increased sensitivity to chemotherapeutic agents .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Modulation of Signaling Pathways : It affects key signaling pathways that regulate cell survival and death, particularly in cancer cells.

Toxicity and Safety Profile

While the compound demonstrates promising biological activities, safety assessments are crucial. The compound is classified under GHS hazard classifications, indicating it may pose risks such as acute toxicity upon ingestion or skin contact . Further toxicological studies are necessary to establish safe usage parameters.

Properties

IUPAC Name |

3-(2-chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-7-5-8(3-2-4-12)9(10)11-6-7/h5-6,12H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEMVFQKOZYKQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673579 | |

| Record name | 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203499-49-3 | |

| Record name | 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.